molecular formula C8H12O4 B2717179 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2567495-56-9

2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2717179
CAS No.: 2567495-56-9
M. Wt: 172.18
InChI Key: YNIXZNIXGBAVKH-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Mechanism of Action

The mechanism by which 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Properties

IUPAC Name

2,5-dioxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXZNIXGBAVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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